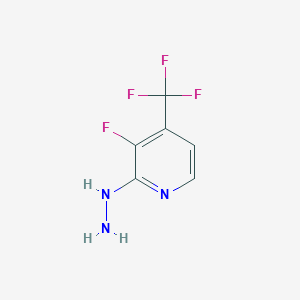
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a hydrazinyl group in its structure imparts unique physical and chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its potential use in the development of pharmaceuticals and agrochemicals due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the substitution of hydrogen atoms with fluorine using trichloromethyl-pyridine as a starting material .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. The direct fluorination method and the building-block method are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The hydrazinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydrazinyl group, which affects its reactivity and applications.
4-(Trifluoromethyl)pyridine: Another related compound that is used in the synthesis of metal-organic frameworks and other complex molecules.
Uniqueness
3-Fluoro-2-hydrazinyl-4-(trifluoromethyl)pyridine is unique due to the presence of both fluorine atoms and a hydrazinyl group, which confer distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H5F4N3 |
|---|---|
Molecular Weight |
195.12 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F4N3/c7-4-3(6(8,9)10)1-2-12-5(4)13-11/h1-2H,11H2,(H,12,13) |
InChI Key |
LPYOTMFNDMXIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















